2-chloro-7-methyl-7H-purin-6-amine
Overview
Description
2-chloro-7-methyl-7H-purin-6-amine is a chemical compound with the molecular formula C6H6ClN5. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7-methyl-7H-purin-6-amine typically involves the chlorination of 7-methyl-7H-purin-6-amine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the purine ring. Common reagents used in this process include phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2) as chlorinating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-7-methyl-7H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 2-amino-7-methyl-7H-purin-6-amine derivative .
Scientific Research Applications
2-chloro-7-methyl-7H-purin-6-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-7-methyl-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom at the 2-position can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-aminopurine: Similar in structure but with an amino group at the 6-position instead of a methyl group at the 7-position.
2-chloro-9H-purin-6-amine: Lacks the methyl group at the 7-position.
2-chloroadenine: Another purine derivative with a chlorine atom at the 2-position.
Uniqueness
2-chloro-7-methyl-7H-purin-6-amine is unique due to the presence of both a chlorine atom at the 2-position and a methyl group at the 7-position. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-chloro-7-methylpurin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-12-2-9-5-3(12)4(8)10-6(7)11-5/h2H,1H3,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUCYQIHVPHAEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=NC(=NC(=C21)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280912 | |
Record name | 2-Chloro-7-methyl-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5453-10-1 | |
Record name | 5453-10-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-7-methyl-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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